molecular formula C7H14OS B13649800 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol

3,3-Dimethyltetrahydro-2H-thiopyran-4-ol

Cat. No.: B13649800
M. Wt: 146.25 g/mol
InChI Key: ZRHZLWBHXNNIJD-UHFFFAOYSA-N
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Description

3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is an organic compound with the molecular formula C7H14OS It belongs to the class of thiopyrans, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4H-thiopyran-4-one with formaldehyde and a base such as triethylamine in ethanol, followed by refluxing .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Functionalized thiopyrans with diverse substituents.

Scientific Research Applications

3,3-Dimethyltetrahydro-2H-thiopyran-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol largely depends on its chemical reactivity and the nature of its derivatives. The sulfur atom in the thiopyran ring can participate in various chemical interactions, including coordination with metal ions and formation of reactive intermediates. These interactions can influence molecular targets and pathways, leading to diverse biological effects.

Comparison with Similar Compounds

    3,4-Dihydro-2H-thiopyran: A related compound with a similar sulfur-containing ring structure.

    3,3-Dimethyltetrahydro-2H-pyran-4-ol: A structurally similar compound with an oxygen atom instead of sulfur.

Uniqueness: 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is unique due to the presence of both sulfur and hydroxyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing analogs .

Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

3,3-dimethylthian-4-ol

InChI

InChI=1S/C7H14OS/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3

InChI Key

ZRHZLWBHXNNIJD-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCCC1O)C

Origin of Product

United States

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